molecular formula C20H24ClN5OS B3003120 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 853340-26-8

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No. B3003120
CAS RN: 853340-26-8
M. Wt: 417.96
InChI Key: RAUAXZSCIUWIRU-UHFFFAOYSA-N
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Description

The compound "2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide" is a chemical entity that appears to be derived from a class of compounds involving triazole and oxadiazole moieties. These compounds are of interest due to their potential pharmacological properties, including antibacterial activity. The presence of a 4-chlorophenyl group suggests that the compound may have been designed to interact with specific biological targets, possibly by mimicking the structure of natural substrates or by fitting into the active site of enzymes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting from 4-chlorophenoxyacetic acid. This process includes esterification, treatment with hydrazine hydrate, ring closure reactions, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, including the use of sulfonyl azides and cyanoacetamidines as key intermediates .

Molecular Structure Analysis

The molecular structure of the compound includes a triazole ring, which is a five-membered heterocyclic moiety containing three nitrogen atoms. This structure is known for its versatility in chemical reactions and its ability to bind to various biological targets. The chlorophenyl and ethyl groups attached to the triazole ring could influence the compound's binding affinity and selectivity. Additionally, the presence of a sulfanyl group suggests that the compound could undergo further chemical transformations or form disulfide bonds, which are important in drug design .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the cyano group in cyanoacetamidines can participate in reactions with sulfonyl azides, leading to the formation of triazole derivatives . The sulfanyl group in the oxadiazole derivatives can react with electrophiles, allowing for the introduction of various substituents, which can significantly alter the biological activity of the compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide" are not provided, related compounds exhibit properties that make them suitable for biological applications. The solubility, stability, and reactivity of these compounds can be tailored by modifying their substituents. The presence of a chlorophenyl group could enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes. The oxadiazole and triazole rings are known for their stability and can serve as bioisosteres for other functional groups in drug molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-triazole derivatives are known to have anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its physical and chemical properties, its potential uses, and its safety and environmental impact .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5OS/c1-3-26-18(15-7-9-16(21)10-8-15)23-24-19(26)28-13-17(27)25(2)20(14-22)11-5-4-6-12-20/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUAXZSCIUWIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C)C2(CCCCC2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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